Bis(1,2-bis(diphenylphosphino)ethane)palladium(0)

Catalog No.
S607376
CAS No.
31277-98-2
M.F
C52H48P4Pd
M. Wt
903.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(1,2-bis(diphenylphosphino)ethane)palladium(0)

CAS Number

31277-98-2

Product Name

Bis(1,2-bis(diphenylphosphino)ethane)palladium(0)

IUPAC Name

bis(2-diphenylphosphanylethyl(diphenyl)phosphane);palladium

Molecular Formula

C52H48P4Pd

Molecular Weight

903.2 g/mol

InChI

InChI=1S/2C26H24P2.Pd/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h2*1-20H,21-22H2;

InChI Key

FAFGMAGIYHHRKN-UHFFFAOYSA-N

SMILES

Array

Synonyms

(DIPHOS)2Pd(0), bis(1,2-bis(diphenylphosphino)ethane)palladium, Pd(DIPHOS)2

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd]

The exact mass of the compound Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(1,2-bis(diphenylphosphino)ethane)palladium(0), commonly referred to as Pd(dppe)2, is an 18-electron, pre-formed palladium(0) complex featuring two bidentate dppe ligands[1]. In industrial and advanced laboratory procurement, it is primarily selected when a highly stable, dba-free, and structurally rigid Pd(0) source is required. The dppe ligand's specific bite angle enforces a cis-coordination geometry that suppresses unwanted β-hydride elimination in intermediate species [1]. Because it is fully coordinated, Pd(dppe)2 exhibits superior air and moisture stability compared to standard monodentate catalysts, making it a robust choice for specialized cross-couplings and emerging photoactivated radical workflows where precise ligand-to-metal stoichiometry is critical [1].

Attempting to substitute pre-formed Pd(dppe)2 with an in situ mixture of Pd2(dba)3 and dppe frequently fails due to competitive ligand binding [1]. Dibenzylideneacetone (dba) strongly coordinates to the palladium center, forming mixed species such as Pd(dba)(dppe) rather than the pure active catalyst, which significantly retards the rate of oxidative addition [1]. Furthermore, substituting Pd(dppe)2 with the more common Pd(PPh3)4 alters the coordination geometry from cis-enforced (bidentate) to flexible (monodentate), leading to increased rates of isomerization and catalyst degradation via phosphine oxidation [2]. Consequently, for reactions requiring strict control over the coordination sphere without dba interference, procuring the pre-formed Pd(dppe)2 complex is essential.

Elimination of dba-Inhibition in Oxidative Addition

Kinetic studies of palladium catalyst speciation reveal that generating a Pd(0)-dppe catalyst in situ from Pd(dba)2 or Pd2(dba)3 and dppe fails to produce the pure active species. Instead, the strong binding affinity of dibenzylideneacetone (dba) leads to the formation of a mixed Pd(dba)(dppe) complex[1]. This mixed species exhibits significantly reduced reactivity toward oxidative addition with aryl halides compared to a dba-free system. Procuring pre-formed Pd(dppe)2 allows chemists to bypass dba-induced kinetic retardation, ensuring that the oxidative addition step proceeds without competitive inhibition [1].

Evidence DimensionCatalyst speciation and oxidative addition efficiency
Target Compound DataPre-formed Pd(dppe)2 (provides a completely dba-free Pd(0) source, avoiding competitive coordination)
Comparator Or BaselineIn situ Pd2(dba)3 + dppe (forms Pd(dba)(dppe), resulting in inhibited oxidative addition rates)
Quantified DifferenceElimination of dba-induced kinetic retardation
ConditionsStoichiometric oxidative addition assays with aryl halides in THF

Procuring the pre-formed complex is critical for sensitive cross-couplings where residual dba would poison the catalytic cycle or slow down the reaction.

Enhanced Air-Stability and Shelf-Life vs. Pd(PPh3)4

Pd(PPh3)4 is a 16-electron complex in solution and is notoriously sensitive to atmospheric oxygen, rapidly degrading to form triphenylphosphine oxide and inactive palladium black [1]. In contrast, Pd(dppe)2 is a coordinatively saturated 18-electron complex. The strong chelating effect of the two dppe ligands prevents spontaneous ligand dissociation, rendering the solid complex significantly more stable to air and moisture during storage and handling[1]. This structural stability minimizes batch-to-batch reproducibility issues caused by catalyst oxidation, which is a frequent procurement and manufacturing challenge with Pd(PPh3)4.

Evidence DimensionAir and moisture stability (handling requirements)
Target Compound DataPd(dppe)2 (18-electron complex, highly stable to ambient air during short-term handling)
Comparator Or BaselinePd(PPh3)4 (16-electron active state, highly air-sensitive, rapidly oxidizes)
Quantified DifferenceSignificantly longer shelf-life and reduced need for strict glovebox handling
ConditionsAmbient storage and standard laboratory handling

Buyers can reduce the risk of failed reactions and wasted material by selecting a catalyst that does not rapidly degrade upon brief atmospheric exposure.

Activation of Radical Pathways under LED Irradiation

Recent advances in photoactivated palladium catalysis demonstrate that Pd(dppe)2 exhibits unique reactivity under LED irradiation [1]. While the 18-electron complex is often too stable to undergo thermal oxidative addition with aryl halides at room temperature, under 456 nm photoactivation, Pd(dppe)2 efficiently promotes base-promoted homolytic aromatic substitution (BHAS) via radical intermediates[1]. In comparative assays, thermal conditions with Pd(dppe)2 yielded negligible radical coupling, whereas photoactivated conditions drove the reaction efficiently. This makes Pd(dppe)2 a highly specific precursor for emerging photochemical synthesis routes where standard thermal catalysts fail to access the radical manifold [1].

Evidence DimensionRadical coupling pathway activation
Target Compound DataPd(dppe)2 under photoactivation (efficiently generates aryl radicals for BHAS coupling)
Comparator Or BaselinePd(dppe)2 under thermal conditions (negligible radical coupling)
Quantified DifferenceComplete switch from non-reactive/non-radical to active radical coupling
Conditions456 nm LED irradiation vs. thermal heating in benzene with aryl halides

For procurement in photocatalytic research, this compound provides a specific, stable precursor that unlocks radical cross-coupling pathways unavailable to standard thermal methods.

dba-Sensitive Cross-Coupling Reactions

Ideal for catalytic processes where dibenzylideneacetone (dba) is known to inhibit the oxidative addition step. Using pre-formed Pd(dppe)2 ensures a clean, dba-free catalytic cycle [1].

Industrial Scale-Up Requiring Stable Pd(0)

Recommended for manufacturing environments where the extreme air-sensitivity of Pd(PPh3)4 causes unacceptable batch-to-batch variability, leveraging the 18-electron stability of Pd(dppe)2 for easier handling and storage[2].

Photoactivated Palladium Catalysis

Highly suitable as a stable Pd(0) precursor for light-driven cross-coupling reactions, specifically for accessing radical intermediates (e.g., BHAS) under LED irradiation [3].

Stereoselective Allylic Alkylations

The rigid cis-coordination enforced by the dppe bite angle makes this complex a preferred starting point for allylic substitutions where suppressing β-hydride elimination and controlling regioselectivity are paramount[2].

Exact Mass

902.17413 Da

Monoisotopic Mass

902.17413 Da

Heavy Atom Count

57

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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